2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid
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Overview
Description
2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid is a synthetic organic compound characterized by its benzimidazole core, which is substituted with a chloro group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an acid catalyst to form 2-(4-methoxyphenyl)-1H-benzimidazole.
Chlorination: The benzimidazole derivative is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chloro group at the 6-position.
Etherification: The chlorinated benzimidazole is reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen or other substituents.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products include 2-{[6-chloro-2-(4-formylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid.
Reduction: Products include 2-{[6-hydro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid.
Substitution: Products vary depending on the nucleophile used, such as 2-{[6-amino-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its benzimidazole core is a versatile scaffold in organic synthesis.
Biology
Biologically, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases due to their ability to interact with DNA and proteins.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further modifications.
Mechanism of Action
The mechanism by which 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the chloro and methoxy groups can enhance binding affinity to specific proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-chloro-2-(4-hydroxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid
- 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid
- 2-{[6-chloro-2-(4-nitrophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid
Uniqueness
The uniqueness of 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group enhances its lipophilicity, potentially improving cell membrane permeability, while the chloro group can participate in various chemical reactions, allowing for further functionalization.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[6-chloro-2-(4-methoxyphenyl)benzimidazol-1-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-22-12-5-2-10(3-6-12)16-18-13-7-4-11(17)8-14(13)19(16)23-9-15(20)21/h2-8H,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEYIAXIVFNKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2OCC(=O)O)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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